4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
CAS No.: 3571-94-6
Cat. No.: VC16270611
Molecular Formula: C12H16N4O2S2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3571-94-6 |
|---|---|
| Molecular Formula | C12H16N4O2S2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16) |
| Standard InChI Key | IDXLLBBFRBQZFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is systematically named according to IUPAC guidelines as 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. Its structure comprises:
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A benzenesulfonamide moiety with a para-amino group (–NH) at position 4.
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A 1,3,4-thiadiazole ring substituted with an isobutyl group (–CHCH(CH)) at position 5.
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A sulfonamide bridge (–SONH–) linking the aromatic and heterocyclic components .
The compound’s molecular geometry enables interactions with biological targets, particularly enzymes involved in microbial folate synthesis and cancer cell proliferation .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 312.4 g/mol |
| Solubility | Moderate in polar solvents |
| Stability | Stable under inert conditions |
| Melting Point | Data pending |
The sulfonamide group contributes to acidity (), enhancing solubility in alkaline media.
Synthesis and Characterization
Synthetic Pathways
Synthesis involves a three-step sequence:
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Japp-Klingemann Reaction: Diazotization of sulfanilamide to form a diazonium salt, followed by coupling with β-ketoesters to yield hydrazone intermediates .
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Cyclization: Treatment with ammonium thiocyanate under reflux to form the 1,3,4-thiadiazole ring.
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Functionalization: Alkylation with isobutyl bromide to introduce the isobutyl substituent .
Representative Reaction Scheme:
Reaction yields range from 65–78%, with purity confirmed via chromatographic methods .
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 312.4 (M).
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X-ray Crystallography: Confirms planar thiadiazole ring and dihedral angles between aromatic systems .
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Testing against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to sulfamethoxazole.
Structure-Activity Relationships (SAR)
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Thiadiazole Ring: Essential for π-π stacking with enzyme active sites .
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Isobutyl Group: Enhances lipophilicity and membrane permeability.
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Sulfonamide Moiety: Critical for hydrogen bonding with DHPS.
Computational and Toxicological Insights
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G(d)) reveal:
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The E-isomer is energetically favored over the Z-isomer by 2.21 kcal/mol due to reduced steric strain .
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Intramolecular hydrogen bonding stabilizes the Z-isomer in solution .
Figure 1: Optimized Geometry of E-Isomer
Toxicological Profile
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Acute Toxicity: LD > 500 mg/kg (oral, rats).
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Organ Toxicity: Dose-dependent hepatotoxicity (ALT elevation) and nephrotoxicity (creatinine clearance reduction).
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Mutagenicity: Negative in Ames test.
Research Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
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Antibacterial Agents: Dual-targeting DHPS and β-lactamase.
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Anticancer Drugs: Hybrid analogs with tyrosine kinase inhibitors .
Challenges and Innovations
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